molecular formula C24H28N8O4 B171597 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine CAS No. 102839-00-9

1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine

Cat. No. B171597
M. Wt: 492.5 g/mol
InChI Key: XJWKWPCORQUMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine” is a chemical compound with the molecular formula C24H28N8O4 . It is also known by other names such as Doxazosin impurity H and 2,2’- (Piperazine-1,4-diyl)bis (6,7-dimethoxyquinazolin-4-amine) . The compound has a molecular weight of 492.5 g/mol .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C24H28N8O4/c1-33-17-9-13-15 (11-19 (17)35-3)27-23 (29-21 (13)25)31-5-7-32 (8-6-31)24-28-16-12-20 (36-4)18 (34-2)10-14 (16)22 (26)30-24/h9-12H,5-8H2,1-4H3, (H2,25,27,29) (H2,26,28,30) . The Canonical SMILES is COC1=C (C=C2C (=C1)C (=NC (=N2)N3CCN (CC3)C4=NC5=CC (=C (C=C5C (=N4)N)OC)OC)N)OC .

Scientific Research Applications

Formulation of Doxazosin Mesylate Fast Dissolving Oral Strips

Specific Scientific Field

Pharmaceutical Sciences

Summary of the Application

Doxazosin impurity H is used in the formulation of Doxazosin mesylate fast dissolving oral strips. The objective of this research work was to improve the bioavailability of the drug and fast the onset of action to decrease the blood pressure .

Methods of Application or Experimental Procedures

Fast dissolving Buccal strips were prepared by solvent casting method using various polymers like hydroxyl propyl methyl cellulose E15, PVP K-30, PVA and Glycerol as plasticizer and saccharin as a sweetening agent and vanillin as a flavoring agent . The influence of variable like polymer type, concentration, of Doxazosin mesylate release profile was studied .

Results or Outcomes

The formulation was optimized on the basis of various evaluation parameters like drug content and in vitro drug release. Formulation F6 successfully fast the release of drug within 8 minutes .

Quality Control in Pharmaceutical Manufacturing

Summary of the Application

Doxazosin impurity H, like other impurities, is often used in quality control during the manufacturing process of pharmaceuticals .

Methods of Application or Experimental Procedures

The use of Doxazosin impurity H in quality control involves its comparison with the active pharmaceutical ingredient (API) in a given drug formulation.

Results or Outcomes

The use of Doxazosin impurity H in quality control helps ensure the safety and efficacy of pharmaceutical products. By identifying and quantifying impurities, manufacturers can ensure their products meet regulatory standards and are safe for patient use .

properties

IUPAC Name

2-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N8O4/c1-33-17-9-13-15(11-19(17)35-3)27-23(29-21(13)25)31-5-7-32(8-6-31)24-28-16-12-20(36-4)18(34-2)10-14(16)22(26)30-24/h9-12H,5-8H2,1-4H3,(H2,25,27,29)(H2,26,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWKWPCORQUMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C4=NC5=CC(=C(C=C5C(=N4)N)OC)OC)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145536
Record name 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine

CAS RN

102839-00-9
Record name 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102839009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[6,7-dimethoxy-2,2'-(1,4-piperazindiyl)-4-chinazolinamin]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-BIS(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ7F9EWD85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
武红娜, 李波, 张文轩, 吴松 - 中国药物化学杂志, 2015 - researchgate.net
: 目的为了加强对α 受体阻滞剂类抗高血压药盐酸特拉唑嗪原料药的质量控制, 合成了盐酸特拉唑嗪的3 个特定杂质. 方法以盐酸特拉唑嗪为原料, 经重氮化, 水解反应制得1-(4-羟基-6, 7-二甲氧…
Number of citations: 3 www.researchgate.net

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